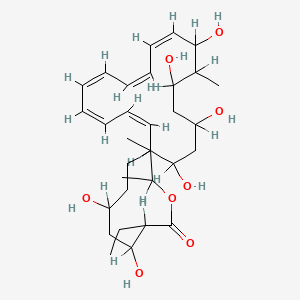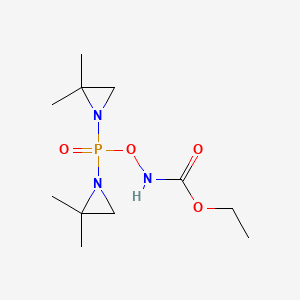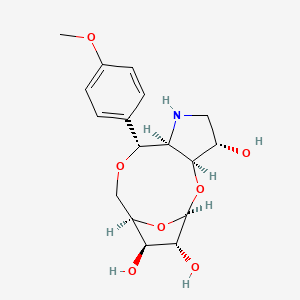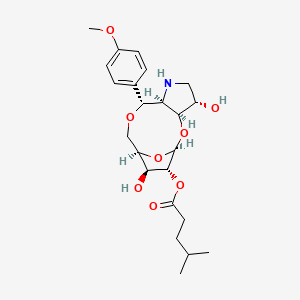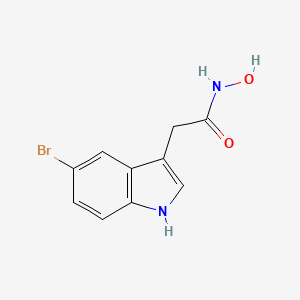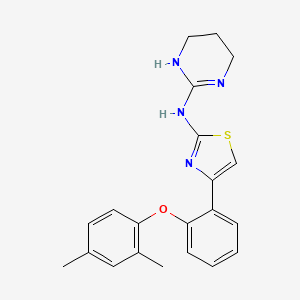![molecular formula C35H46Cl2N10O8 B1664351 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride CAS No. 8004-31-7](/img/structure/B1664351.png)
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride
Vue d'ensemble
Description
Acrinor is a adrenergic beta receptor agonist.
Applications De Recherche Scientifique
Cardiovascular Activity Studies
The chemical compounds have been a subject of interest in cardiovascular research. Studies have demonstrated their potential in addressing cardiovascular issues, particularly in relation to antiarrhythmic and hypotensive activity. Key findings include:
- Antiarrhythmic Activity : Some derivatives have shown prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia. Specifically, a derivative with an 8-(2-morpholin-4-yl)-ethylamino group was found to be notably active (Chłoń-Rzepa et al., 2011).
- Hypotensive Effects : A compound with an 8-(2-diethylamino)-ethylamino group demonstrated significant, though short-lived, reductions in both systolic and diastolic blood pressure (Chłoń-Rzepa et al., 2004).
- Receptor Affinity : The compounds also displayed varying degrees of affinity for α(1)- and α(2)-adrenoreceptors, which are significant in cardiovascular pharmacology.
Fluorescence Properties
Some derivatives of these compounds have been investigated for their fluorescence properties. This aspect is crucial for applications in imaging and diagnostics. A study synthesized and analyzed the fluorescence properties of certain derivatives, highlighting their potential as fluorescent dyes (Rangnekar & Rajadhyaksha, 1987).
Antiasthmatic Potential
Research into the antiasthmatic properties of related xanthene derivatives, which share structural similarities with the specified compounds, has shown promise. These studies focus on the vasodilatory and anti-inflammatory potential of these compounds, which is vital in asthma management (Bhatia et al., 2016).
Molecular Structure and Stability Analysis
Extensive work has been done on understanding the molecular structure, stability, and bonding features of these compounds. Such analyses are fundamental in predicting and enhancing the efficacy and safety of these compounds in various applications (Prabakaran & Muthu, 2014).
Propriétés
Numéro CAS |
8004-31-7 |
|---|---|
Nom du produit |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
Formule moléculaire |
C35H46Cl2N10O8 |
Poids moléculaire |
805.7 g/mol |
Nom IUPAC |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1 |
Clé InChI |
RUUVZJIVMZGFMN-OMTSWVOZSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
69910-62-9 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acrinor Akrinor cafedrine - theodrenaline cafedrine, theodrenaline drug combination H-835 praxino |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



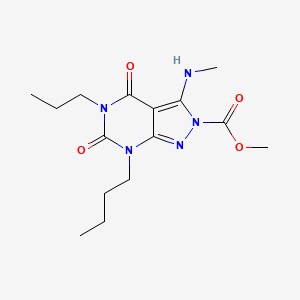
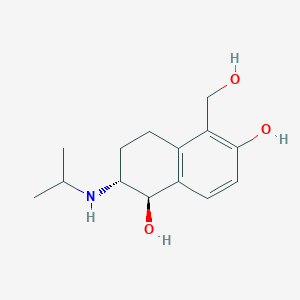
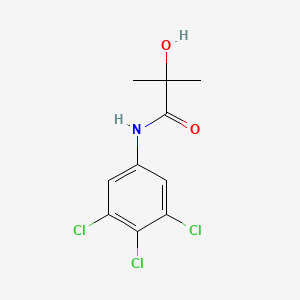
![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)
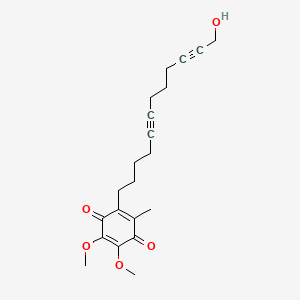

![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)
![4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid](/img/structure/B1664279.png)
